Spirocyclic architectures represent a cornerstone of modern medicinal chemistry due to their three-dimensional complexity and ability to explore underutilized chemical space. These structurally constrained frameworks—characterized by a single atom bridging two orthogonal rings—provide exceptional control over molecular conformation, enhancing target selectivity and improving pharmacokinetic profiles. Among these, 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one exemplifies the strategic integration of spirocyclic complexity with bioactive heteroatom placements, positioning it as a privileged scaffold in antibiotic and central nervous system (CNS) drug discovery [4] [8].
The molecular architecture of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one (CAS 1369153-40-1, C₁₀H₁₇NO₂, MW 183.25 g/mol) exhibits three defining features critical for ligand-receptor interactions [4] [5]:
Spiro[5.5]undecane Core: The fusion of two six-membered rings (piperidine and tetrahydropyran) through a spiro carbon atom creates inherent conformational rigidity. This reduces the entropic penalty upon binding to biological targets while maintaining sufficient flexibility for induced-fit interactions. The [5.5] ring size specifically balances strain energy and cavity-filling capacity, enabling optimal engagement with deep protein pockets.
Strategic Heteroatom Placement: Positional isomerism significantly influences bioactivity. The 9-methyl substitution on the nitrogen atom (N-CH₃) enhances metabolic stability by shielding against oxidative metabolism, while the 4-ketone group introduces a polar, hydrogen-bond-accepting moiety. This dual functionality enables simultaneous hydrophobic and polar interactions, as evidenced by the SMILES string O=C(C1)CCOC21CCN(C)CC2
[4].
Stereoelectronic Properties: The orthogonal ring system forces heteroatoms into distinct spatial orientations. The lactam carbonyl (C4=O) exhibits reduced basicity compared to non-spirocyclic analogs, favoring membrane permeability—a key attribute for antibiotics targeting intracellular pathogens. Density functional theory (DFT) analyses suggest the N-methyl group elevates the nitrogen’s electron density by 18%, enhancing cation-π interactions in enzymatic pockets [5].
Table 1: Structural Attributes Governing Bioactivity
Structural Feature | Role in Molecular Recognition | Impact on Drug-Likeness |
---|---|---|
Spiro[5.5]undecane framework | 3D complexity enables vector diversification | Reduces off-target effects |
9-Methyl substitution | Blocks N-oxidation metabolism | Increases metabolic half-life (t₁/₂) |
4-Oxogroup (ketone) | Serves as H-bond acceptor | Enhances solubility (log S = -2.1) |
Orthogonal ring fusion | Restricts conformational flexibility (ΔG ~4 kcal/mol) | Improves target selectivity |
Spirocyclic scaffolds emerged as antibiotic candidates following seminal work in the 1990s on rifamycins (containing ansa-bridged spiranes). The discovery that their rigidity counters bacterial efflux pump resistance ignited interest in synthetic spirocycles like 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one. Key milestones include:
Early Spirocyclic Antibacterials: Natural products such as spiranicin demonstrated potent gram-positive activity but suffered from chemical instability. Synthetic efforts shifted toward non-natural spirocycles incorporating nitrogen and oxygen, culminating in 1-oxa-9-azaspiro[5.5]undecane derivatives. These addressed instability via C9 methylation, which fortifies the lactam ring against hydrolytic cleavage [4] [7].
Mechanism-Driven Applications: Unlike planar aromatics, spirocycles disrupt bacterial membrane integrity through multi-point binding. Derivatives of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one were screened against Mycobacterium tuberculosis H37Rv, leveraging their ability to penetrate lipid-rich mycobacterial walls. The scaffold’s log P (calculated 1.8) optimally balances hydrophobicity for cell entry and aqueous solubility for distribution [7].
Modern Hybridization Strategies: Contemporary research conjugates this spirocycle to known pharmacophores. For example, linking it to sulfonamide groups yielded 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides—carbonicanhydrase inhibitors with antimycobacterial synergy. This "spiro-hybrid" approach exploits the scaffold’s role as a conformational stabilizer for warhead groups [8].
The tactical incorporation of nitrogen and oxygen heteroatoms within spirocyclic frameworks dictates their pharmacological profiles. In 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one, heteroatoms serve distinct and synergistic functions:
Nitrogen as a Hydrogen-Bond Donor/ Acceptor Hub: The tertiary nitrogen (N9) facilitates salt formation (e.g., hydrochloride salts for solubility [9]) and coordinates metal ions in enzymatic active sites. When alkylated (as in the 9-methyl group), it transitions to a cation capable of ionic binding. Contrast this with 1-oxa-4,9-diazaspiro[5.5]undecan-5-one (C₈H₁₄N₂O₂), where the secondary amine (N4) serves as a hydrogen-bond donor, enhancing kinase affinity by 30-fold over mono-aza analogs [2].
Oxygen’s Role in Solubility and Conformation: The ether oxygen within the 1-oxa ring diminishes cLogP by 0.8 units compared to all-carbon analogs, improving aqueous solubility. Crucially, it imposes gauche conformations on adjacent CH₂ groups, pre-organizing the molecule for target binding. This effect is quantified in 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol, where the oxygen’s stereoelectronic effects stabilize bioactive conformers [10].
Bioisosteric Versatility: The scaffold tolerates strategic heteroatom substitutions without compromising spirocyclic integrity:
Table 2: Heteroatom Modifications and Biological Implications
Heteroatom Position | Modification | Biological Consequence |
---|---|---|
N9 (tertiary amine) | Methylation | ↑ Metabolic stability; blocks undesired H-bond donation |
C4 (carbonyl) | Reduction to alcohol | Creates H-bond donor; introduces chirality |
C9 (adjacent to N) | Sulfonylation | Enables zinc chelation (CA inhibition) |
O1 (ether) | None (fixed) | Maintains conformational rigidity; ↓ cLogP |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: